Ethyl DL-Phenylalaninamide
CAS No.: 131100-60-2
Cat. No.: VC7802750
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 131100-60-2 |
|---|---|
| Molecular Formula | C11H16N2O |
| Molecular Weight | 192.26 g/mol |
| IUPAC Name | 2-amino-N-ethyl-3-phenylpropanamide |
| Standard InChI | InChI=1S/C11H16N2O/c1-2-13-11(14)10(12)8-9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3,(H,13,14) |
| Standard InChI Key | GSWXUVSUISRNSZ-UHFFFAOYSA-N |
| SMILES | CCNC(=O)C(CC1=CC=CC=C1)N |
| Canonical SMILES | CCNC(=O)C(CC1=CC=CC=C1)N |
Introduction
Chemical Identity and Structural Features
Ethyl DL-Phenylalaninamide, systematically named 2-Amino-N-ethyl-3-phenyl-propionamide, belongs to the class of phenylalanine derivatives. The compound exists as a racemate (DL-form), indicating the presence of both D- and L-enantiomers . Key structural attributes include:
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A phenyl group attached to the β-carbon of the alanine backbone.
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An ethylamide group (-NH-C₂H₅) substituting the α-amino group.
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An ester functional group at the carboxyl terminus.
The stereochemical complexity of this compound arises from the chiral center at the α-carbon, which influences its biological activity and synthetic utility . Comparative analysis with related compounds, such as Ethyl L-phenylalaninate hydrochloride (CID 165085), reveals shared structural motifs but distinct functional group arrangements . For instance, the hydrochloride salt form of the L-enantiomer exhibits enhanced solubility in polar solvents, whereas the neutral amide form of the DL-racemate may display different physicochemical behaviors .
Synthetic Methodologies
Chemical Synthesis Routes
The synthesis of Ethyl DL-Phenylalaninamide typically involves multi-step protocols to ensure proper functional group manipulation and stereochemical fidelity. A common approach utilizes Boc-protected phenylalanine as a starting material, followed by sequential amidation and deprotection steps . For example:
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Amide Bond Formation: Activation of the carboxylic acid group using coupling agents like T3P (n-propanephosphonic acid anhydride) or DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) facilitates reaction with ethylamine derivatives .
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Deprotection: Removal of the Boc group with trifluoroacetic acid (TFA) yields the free amine .
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Racemization Control: To minimize undesired stereochemical inversion, mild coupling conditions (e.g., low temperature, short reaction times) are employed .
A critical challenge in synthesizing DL-phenylalaninamide derivatives is avoiding racemization during amide bond formation. Studies on similar systems, such as MMV688845 analogs, demonstrate that basic conditions during coupling can lead to α-hydrogen abstraction, promoting stereochemical inversion . For instance, the use of T3P in ethyl acetate/pyridine mixtures has been shown to reduce racemization compared to traditional carbodiimide-based methods .
Physicochemical Properties
Solubility and Stability
The compound's solubility profile is influenced by its amide and ester functionalities. In polar aprotic solvents (e.g., DMF, DMSO), high solubility is anticipated due to hydrogen bonding with the amide group . In aqueous solutions, the racemate may exhibit limited solubility, necessitating cosolvents like ethanol or acetonitrile . Stability studies on related compounds suggest susceptibility to hydrolysis under strongly acidic or basic conditions, particularly at the ester linkage .
Applications and Future Directions
Peptide Synthesis
Ethyl DL-Phenylalaninamide serves as a building block in peptide synthesis, particularly for introducing ethylamide modifications. For example, Cbz-L-Phe-L-AgOEt—a structurally analogous compound—has been used in thermolysin-catalyzed tetrapeptide synthesis . Such modifications are valuable for tuning peptide stability and bioavailability .
Biomedical Research
While direct biomedical applications of Ethyl DL-Phenylalaninamide are underexplored, its enantiomers may exhibit distinct biological activities. The D-enantiomer of phenylalanine derivatives, such as N-ethyl-D-phenylalanine (CID 13049157), has been studied for its resistance to enzymatic degradation, suggesting potential in prodrug design .
Material Science
The compound’s ethyl ester group enables participation in polymerization reactions. For instance, tetrapeptides containing allylglycine and phenylalaninamide moieties have been polymerized into biocompatible materials . Ethyl DL-Phenylalaninamide could similarly act as a monomer in designing novel polymers with tailored mechanical properties .
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